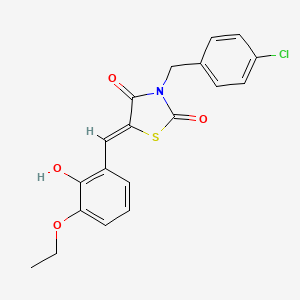
3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CBT, is a thiazolidinedione derivative. CBT has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Mecanismo De Acción
3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione exerts its pharmacological effects through various mechanisms. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the PI3K/Akt pathway. This compound also inhibits cell proliferation by inducing G1 phase cell cycle arrest and suppressing the expression of cyclin D1 and CDK4.
In diabetes, this compound improves insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway and increasing the expression of glucose transporter 4 (GLUT4) in adipocytes. This compound also reduces the levels of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
In inflammation, this compound inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway and inhibiting the expression of COX-2 and iNOS.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces DNA damage and inhibits DNA repair mechanisms. This compound also reduces the levels of reactive oxygen species (ROS) and increases the levels of glutathione (GSH), a potent antioxidant.
In diabetes, this compound improves glucose uptake and insulin sensitivity by increasing the expression of GLUT4 and activating the AMPK pathway. This compound also reduces the levels of pro-inflammatory cytokines, which are elevated in diabetic patients.
In inflammation, this compound inhibits the production of pro-inflammatory cytokines and reduces the expression of COX-2 and iNOS. This compound also inhibits the activation of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. This compound is readily available and can be synthesized using simple chemical reactions. This compound is also stable under various conditions and can be stored for long periods without degradation.
However, this compound has some limitations for lab experiments. This compound has low solubility in water, which limits its use in aqueous solutions. This compound also has low bioavailability, which limits its use in in vivo experiments.
Direcciones Futuras
For 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione research include:
1. Development of more potent analogs of this compound with improved pharmacological properties.
2. Investigation of the synergistic effects of this compound with other chemotherapeutic agents in cancer treatment.
3. Evaluation of the safety and efficacy of this compound in animal models of diabetes and inflammation.
4. Investigation of the molecular mechanisms underlying the pharmacological effects of this compound.
5. Development of novel drug delivery systems to enhance the bioavailability of this compound.
Conclusion:
In conclusion, this compound is a thiazolidinedione derivative that has shown promising results in various disease models. This compound exerts its pharmacological effects through various mechanisms, including induction of apoptosis, inhibition of cell proliferation, and suppression of inflammation. This compound has several advantages for lab experiments, including easy synthesis and stability under various conditions. However, this compound also has some limitations, including low solubility and bioavailability. Future research on this compound should focus on exploring its potential therapeutic applications and developing more potent analogs with improved pharmacological properties.
Aplicaciones Científicas De Investigación
3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake in adipocytes. This compound also reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are elevated in diabetic patients.
In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and IL-6, and reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes.
Propiedades
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S/c1-2-25-15-5-3-4-13(17(15)22)10-16-18(23)21(19(24)26-16)11-12-6-8-14(20)9-7-12/h3-10,22H,2,11H2,1H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVFACBZDNEDAW-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B3678751.png)
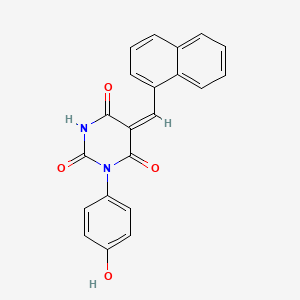
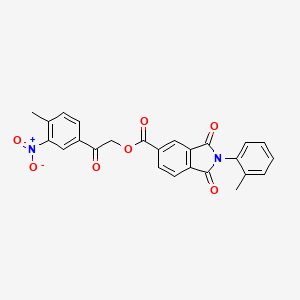
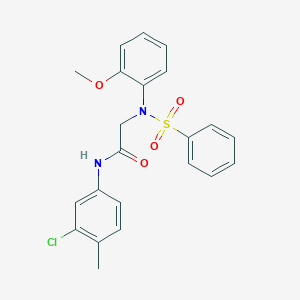
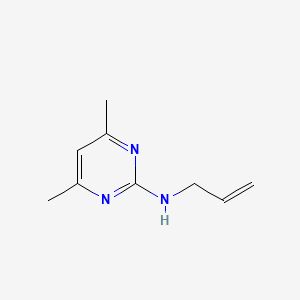



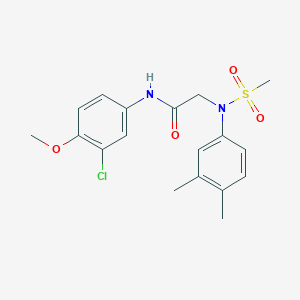
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3678818.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B3678824.png)
![2-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3678826.png)
![1-(3,4-dichlorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3678840.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B3678850.png)